

Spectroscopic Data Analysis of 1-Benzyl-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzyl-3-pyrrolidinol**

Cat. No.: **B1218477**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzyl-3-pyrrolidinol**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

The spectroscopic data for **1-Benzyl-3-pyrrolidinol** is summarized in the tables below. This data is essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **1-Benzyl-3-pyrrolidinol**.

Table 1: ^1H NMR Spectroscopic Data for **1-Benzyl-3-pyrrolidinol** (Predicted, 500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.25 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
4.30	Multiplet	1H	CH-OH
3.65	Singlet	2H	CH ₂ -Ph
2.80 - 2.95	Multiplet	1H	N-CH ₂ (pyrrolidine)
2.60 - 2.75	Multiplet	1H	N-CH ₂ (pyrrolidine)
2.40 - 2.55	Multiplet	1H	N-CH ₂ (pyrrolidine)
2.20 - 2.35	Multiplet	1H	N-CH ₂ (pyrrolidine)
1.90 - 2.10	Multiplet	2H	CH ₂ (pyrrolidine)
1.70	Broad Singlet	1H	OH

Table 2: ¹³C NMR Spectroscopic Data for **1-Benzyl-3-pyrrolidinol** (Predicted, 125 MHz, CDCl₃)[\[1\]](#)

Chemical Shift (δ , ppm)	Assignment
138.0	Quaternary Aromatic Carbon (C-Ph)
129.0	Aromatic CH
128.5	Aromatic CH
127.5	Aromatic CH
70.0	CH-OH
60.5	CH ₂ -Ph
58.0	N-CH ₂ (pyrrolidine)
54.0	N-CH ₂ (pyrrolidine)
35.0	CH ₂ (pyrrolidine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Benzyl-3-pyrrolidinol** shows characteristic absorption bands for the hydroxyl, amine, and aromatic functional groups.

Table 3: IR Spectroscopic Data for **1-Benzyl-3-pyrrolidinol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3350	Strong, Broad	O-H stretch (alcohol)
3025	Medium	Aromatic C-H stretch
2950	Medium	Aliphatic C-H stretch
1495	Medium	Aromatic C=C stretch
1450	Medium	CH ₂ bend
1190	Strong	C-N stretch (amine)
1050	Strong	C-O stretch (secondary alcohol)
740, 700	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-Benzyl-3-pyrrolidinol** shows a molecular ion peak and characteristic fragment ions.[\[2\]](#)

Table 4: Mass Spectrometry Data for **1-Benzyl-3-pyrrolidinol**[\[2\]](#)

m/z	Relative Intensity	Assignment
177	Moderate	$[M]^+$ (Molecular Ion)
91	High	$[C_7H_7]^+$ (Tropylium ion, from benzyl group)
42	Moderate	$[C_2H_4N]^+$ (Fragment from pyrrolidine ring)

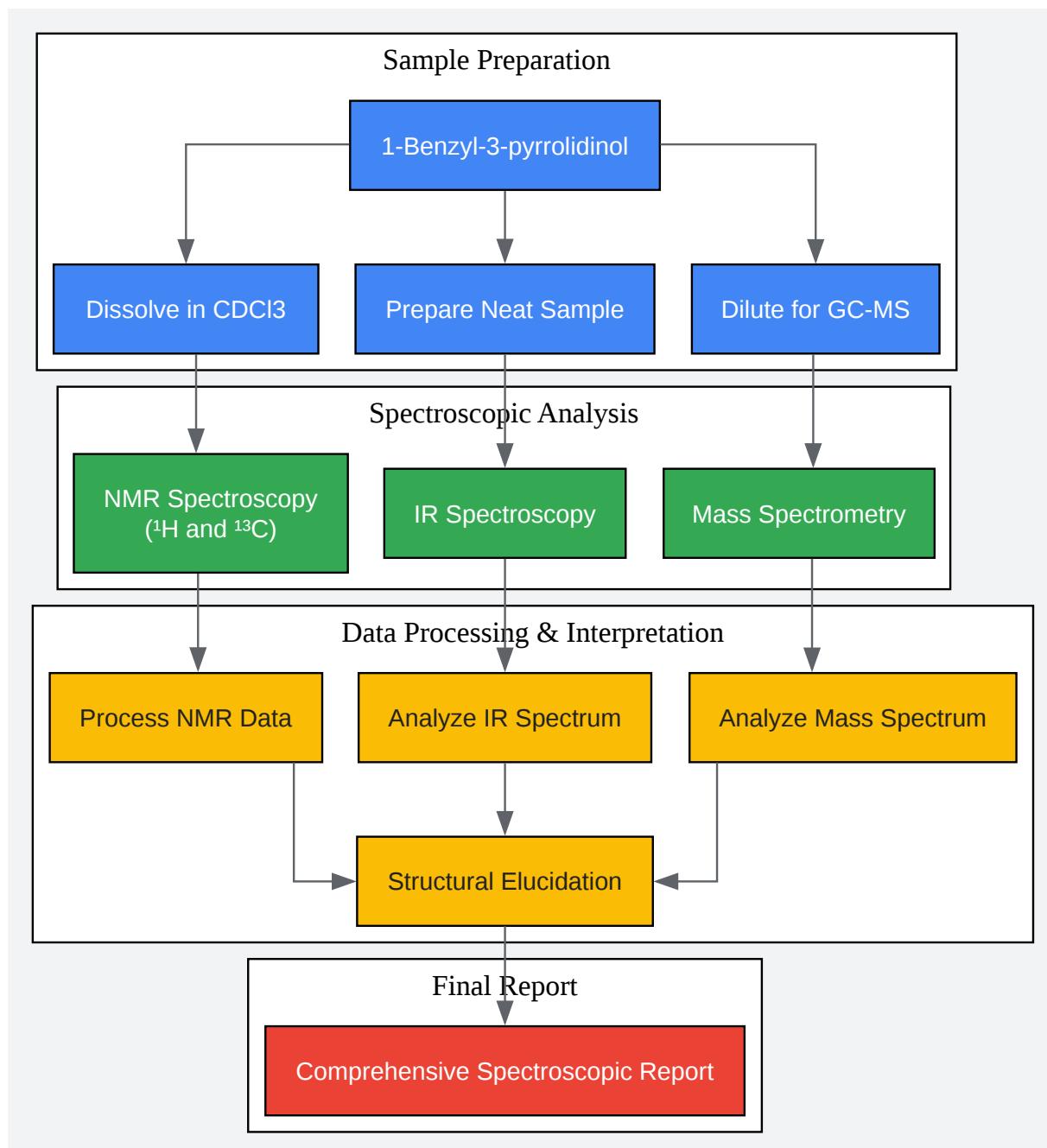
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1-Benzyl-3-pyrrolidinol**.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **1-Benzyl-3-pyrrolidinol** is dissolved in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) in a 5 mm NMR tube.
- Data Acquisition: 1H and ^{13}C NMR spectra are recorded on a 500 MHz NMR spectrometer.
- 1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of $CDCl_3$ at 7.26 ppm.
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of $CDCl_3$ at 77.16 ppm.

IR Spectroscopy


- Sample Preparation: As **1-Benzyl-3-pyrrolidinol** is a liquid, a thin film of the neat compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Analysis: The spectrum is typically recorded from 4000 to 400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
- Ionization: Electron Ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Benzyl-3-pyrrolidinol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of 1-Benzyl-3-pyrrolidinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218477#spectroscopic-data-for-1-benzyl-3-pyrrolidinol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

